molecular formula C9H8N2O3 B1370373 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 860187-45-7

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B1370373
CAS No.: 860187-45-7
M. Wt: 192.17 g/mol
InChI Key: BULWXRHKQXZHJY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities. This particular compound features a benzimidazole core with a methyl ester group at the 4-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of o-phenylenediamine with methyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent results. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pH, and reaction time are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide, while nucleophilic substitution reactions often involve amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Hydroxy derivatives.

    Substitution: Carboxylic acids, amides, and other ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has been studied for its efficacy against various bacterial strains. In one study, the compound was synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. For instance, a derivative of this compound was shown to inhibit the proliferation of A549 lung cancer cells through the modulation of specific signaling pathways . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Drug Development

Structure-Based Drug Design
The unique structural features of this compound allow it to be utilized in structure-based drug design. Its ability to interact with biological targets makes it a candidate for designing inhibitors against specific enzymes involved in disease mechanisms, such as those implicated in inflammation and cancer progression .

Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing a variety of other bioactive molecules. Its functional groups can be modified to create new derivatives that may enhance biological activity or improve pharmacokinetic properties. For example, researchers have successfully synthesized new benzimidazole derivatives by modifying the carboxylate group, leading to compounds with improved efficacy against targeted diseases .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityTo evaluate the antimicrobial properties of this compoundShowed significant inhibition against both Gram-positive and Gram-negative bacteria .
Investigation of Anticancer EffectsTo assess the effects on A549 lung cancer cellsInduced apoptosis and inhibited cell proliferation through specific signaling pathway modulation .
Synthesis of DerivativesTo develop novel compounds from this compoundResulted in new bioactive derivatives with enhanced pharmacological profiles .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both the keto and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 860187-45-7

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. In vitro assays indicated that this compound may induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Preliminary results suggest it possesses significant antibacterial and antifungal activity.
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of certain enzymes, including xanthine oxidase, which is relevant in the treatment of gout and other inflammatory conditions.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress in cancer cells, promoting cell death.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa15.5
MCF712.8
A54910.3

These results indicate promising antitumor potential, warranting further investigation into its use as an anticancer agent.

Antimicrobial Activity

In antimicrobial assays against common bacterial strains, the compound showed significant inhibition with minimum inhibitory concentrations (MICs) as detailed below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibited xanthine oxidase activity with an IC50 value of approximately 25 µM. This inhibition is particularly relevant for conditions such as gout where xanthine oxidase plays a critical role in uric acid production.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-3-2-4-6-7(5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULWXRHKQXZHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of methyl 2,3-diaminobenzoate (32.9 g, 198 mmol) in tetrahydrofuran (300 mL) was added N,N′-carbonyldiimidazole (33.7 g, 208 mmol), and the mixture was stirred at room temperature for 15 hr. The solvent was evaporated in vacuo, and the residual solid was suspended in ethyl acetate (110 mL) and stirred at 80° C. After 30 min, the mixture was stirred at room temperature for 1 hr, and the resulting solid was collected by filtration and washed with ethyl acetate to give the title compound (35.6 g, 185 mmol, 94%) as a colorless solid.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
33.7 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of methyl 2,3-diaminobenzoate (10.5 g, 63.2 mmol) in tetrahydrofuran (100 mL) was added N,N′carbonyldiimidazole (10.2 g, 63.2 mmol), and the mixture was stirred at room temperature for 60 hours. The resulting solid was collected by filtration and washed with ethyl acetate to give 10.2 g (53.1 mmol, 84.0%) of the title compound as a colorless crystal.
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′carbonyldiimidazole
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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